

Synthesis of Verlamelin: A Detailed Guide to Solid-Phase and Solution-Phase Methodologies

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Compound of Interest

Compound Name: Verlamelin

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This document provides a comprehensive overview and detailed protocols for the synthesis of **Verlamelin**, a naturally occurring macrocyclic depsipeptide with significant antifungal activity. The methodologies described herein are based on the successful total synthesis of **Verlamelin** A and its (5R)-epimer, which employs a convergent strategy integrating both solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques.^{[1][2]} This approach allows for the efficient construction of the complex macrocyclic structure.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of **Verlamelin** A and its (5R)-epimer, providing a clear comparison of their yields and antifungal efficacy.

| Compound | Overall Yield (%) | Antifungal Activity (MIC in µg/mL) |
|----------------------|--------------------|------------------------------------|
| Alternaria alternata | | |
| Verlamelin A | 6.8 ^[1] | 8 ^{[1][2]} |
| (5R)-Verlamelin A | 7.8 ^[1] | 4 ^{[1][2]} |

Experimental Protocols

The synthesis of **Verlamelin** is a multi-step process involving the preparation of two key fragments: a pentapeptide synthesized on a solid support and a fatty acid derivative synthesized in solution. These fragments are then coupled on the resin, followed by cyclization and deprotection to yield the final product.

I. Solid-Phase Synthesis of the Pentapeptide Fragment

This protocol outlines the assembly of the linear pentapeptide $\text{NH}_2\text{-D-allo-Thr-D-Ala-L-Pro-L-Gln-D-Tyr-OH}$ on a solid support using Fmoc-based chemistry.

Materials:

- 2-Chlorotrityl chloride resin
- Fmoc-D-Tyr(tBu)-OH
- Fmoc-L-Gln(Trt)-OH
- Fmoc-L-Pro-OH
- Fmoc-D-Ala-OH
- Fmoc-D-allo-Thr(tBu)-OH
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Diisopropylcarbodiimide (DIC)
- Trifluoroethanol (TFE)

Procedure:

- **Resin Loading:** Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-D-Tyr(tBu)-OH and DIPEA, and agitate the mixture. Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.
- **Amino Acid Coupling:** In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-L-Gln(Trt)-OH) with HOBt and DIC in DMF. Add the activated amino acid solution to the resin and agitate to facilitate coupling.
- **Iterative Cycles:** Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, and Fmoc-D-allo-Thr(tBu)-OH.
- **Final Fmoc Deprotection:** After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

II. Solution-Phase Synthesis of the Fatty Acid Fragment

This protocol describes the synthesis of the Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid fragment in solution.

Materials:

- (S)-5-hydroxytetradecanoic acid
- Fmoc-L-Valine
- Coupling reagents (e.g., HATU, HOBt/DIC)
- Appropriate solvents (e.g., DMF, DCM)
- Reagents for purification (e.g., silica gel for chromatography)

Procedure:

- **Esterification:** Couple Fmoc-L-Valine to the hydroxyl group of (S)-5-hydroxytetradecanoic acid using a suitable coupling reagent.

- **Work-up and Purification:** After the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired fatty acid fragment.

III. Fragment Coupling, Cyclization, and Deprotection

This final phase involves coupling the two synthesized fragments, followed by macrocyclization and removal of protecting groups.

Materials:

- Resin-bound pentapeptide from Protocol I
- Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid from Protocol II
- Coupling reagents (e.g., HOBt, DIC)
- Cleavage cocktail (e.g., 50% TFE in DCM)
- Cyclization reagents (e.g., HATU)
- Deprotection cocktail (e.g., Trifluoroacetic acid-based)
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

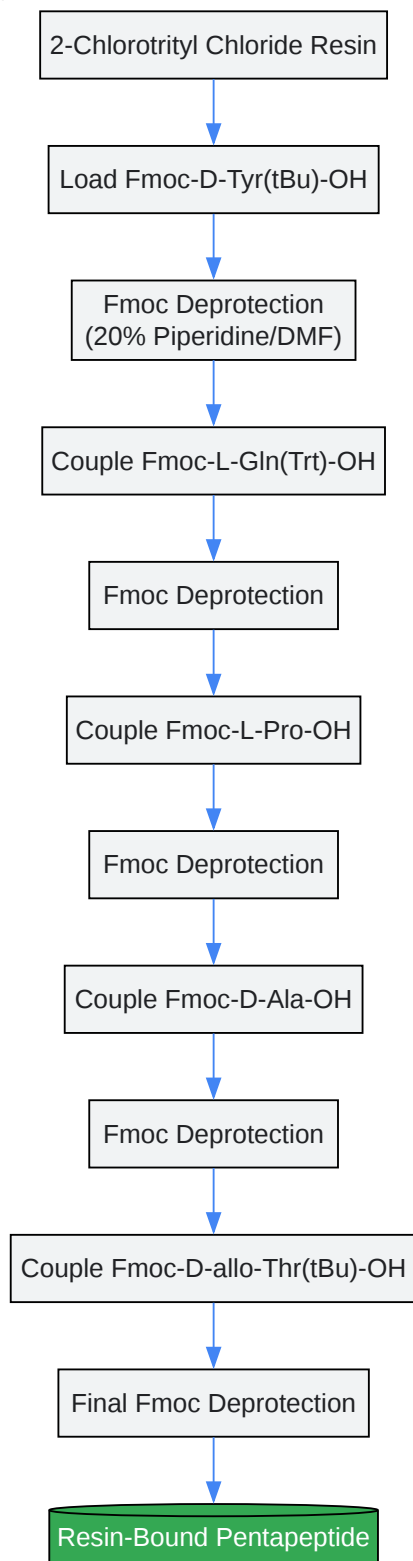
- **On-Resin Fragment Coupling:** Couple the solution-phase synthesized fatty acid fragment to the N-terminus of the resin-bound pentapeptide using HOBt and DIC in DMF.
- **Cleavage from Resin:** Cleave the linear depsipeptide from the solid support using a solution of 50% TFE in DCM.
- **Macrocyclization:** Perform an intramolecular cyclization of the linear precursor in a dilute solution using a suitable coupling reagent like HATU to favor the formation of the macrocycle.

- Global Deprotection: Remove all remaining side-chain protecting groups (tBu, Trt) using a strong acid cocktail, typically containing trifluoroacetic acid.
- Purification: Purify the crude **Verlamelin** A by preparative HPLC to yield the final, highly pure product.

Visualized Workflows and Mechanisms

To further elucidate the processes involved in the synthesis and the putative mechanism of action of **Verlamelin**, the following diagrams are provided.

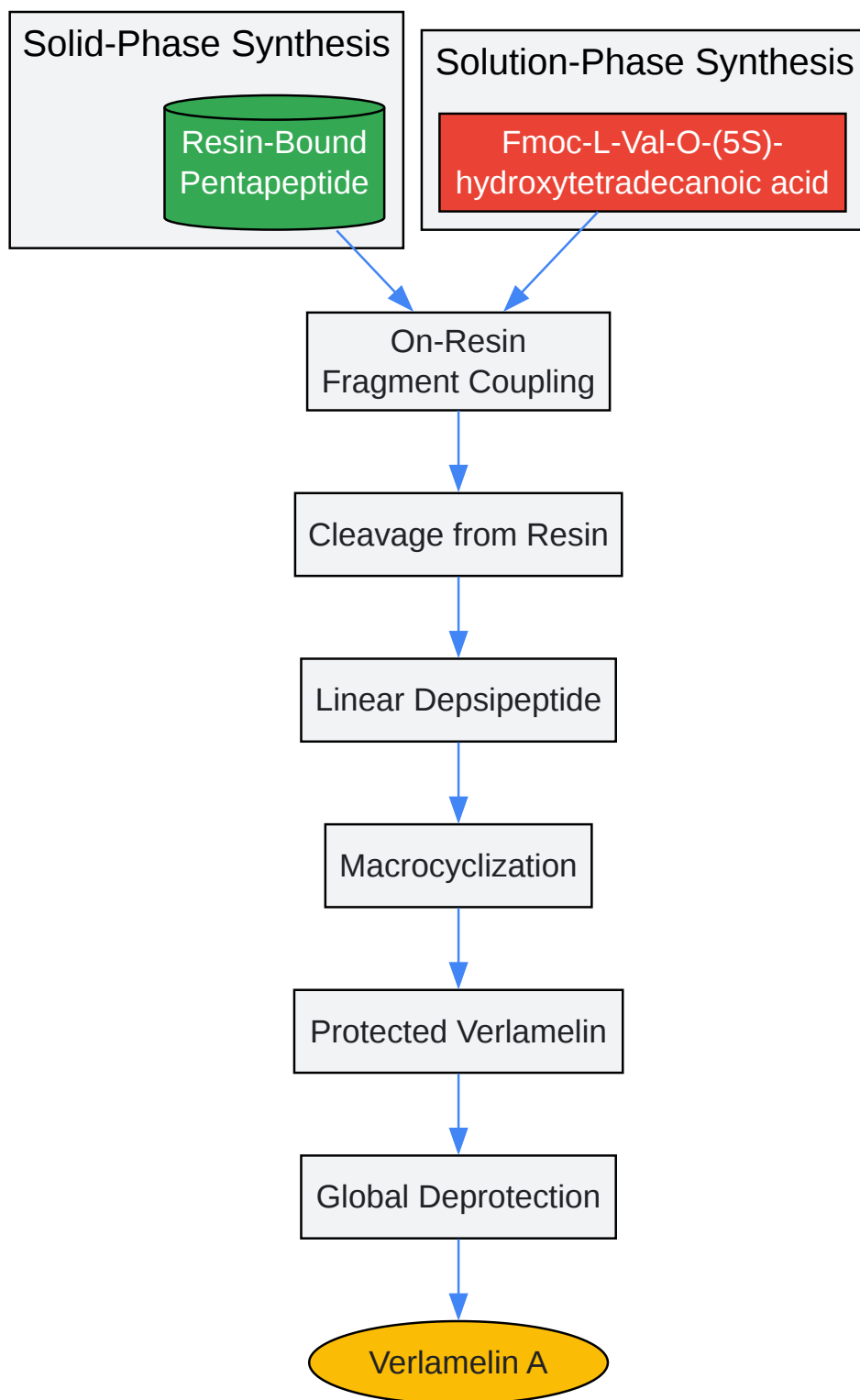
Solid-Phase Synthesis Workflow for Verlamelin Pentapeptide



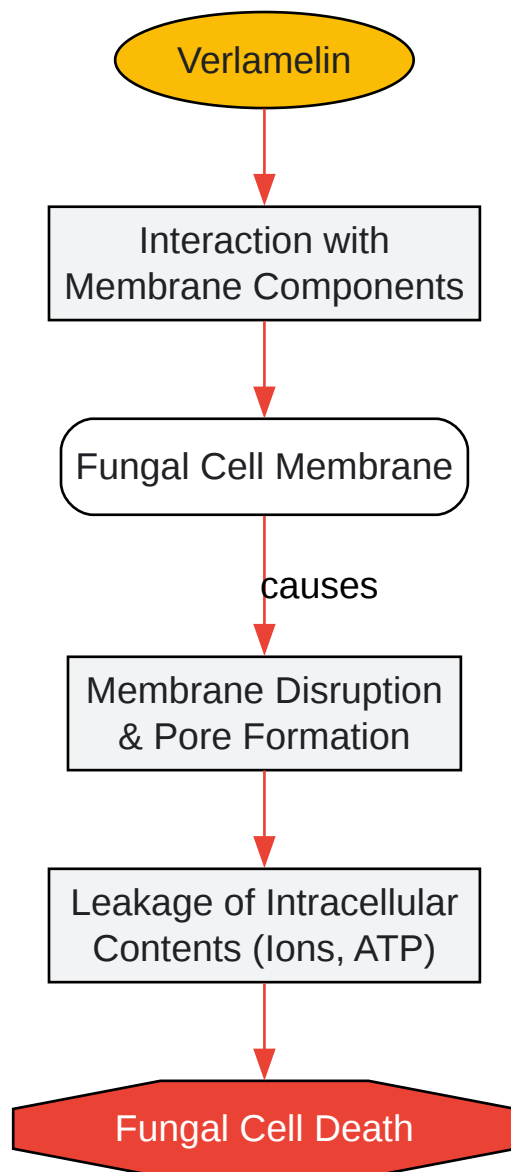
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Caption: Solid-phase synthesis workflow for the pentapeptide fragment.

Convergent Synthesis of Verlamelin

[Click to download full resolution via product page](#)Caption: Convergent synthesis strategy for **Verlamelin**.

Proposed Antifungal Mechanism of Verlamelin



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Caption: Putative mechanism of **Verlamelin**'s antifungal action.

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References

- 1. Total Synthesis of Verlamelin A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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